Oral Bioavailability of Xemilofiban vs. Intravenous GPIIb/IIIa Antagonists
Xemilofiban is an orally bioavailable prodrug, differentiating it from the intravenous (IV) GPIIb/IIIa antagonists abciximab, eptifibatide, and tirofiban. In dogs, xemilofiban demonstrates an oral bioavailability of 21.3% [1]. This value falls within the range reported for other oral GPIIb/IIIa inhibitors in development (9-25%), but is a fundamental departure from IV agents which are 100% bioavailable only when administered parenterally [1]. For long-term antiplatelet research models, oral administration is a requirement, making xemilofiban a relevant tool compound.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 21.3% (in dogs) |
| Comparator Or Baseline | Intravenous GPIIb/IIIa antagonists (e.g., abciximab, eptifibatide, tirofiban) are 0% orally bioavailable; other oral GPIIb/IIIa inhibitors in development had bioavailability ranging from 9-25% |
| Quantified Difference | Absolute difference of 21.3% bioavailability vs. 0% for IV agents; comparable to other oral GPIIb/IIIa inhibitors (9-25%) |
| Conditions | In vivo study in conscious dogs, dose-dependent antiplatelet activity observed |
Why This Matters
For research into chronic, long-term platelet inhibition, an orally active compound is essential; IV agents are unsuitable for this purpose.
- [1] Nicholson NS, Panzer-Knodle SG, Salyers AK, et al. SC-54684A: an orally active inhibitor of platelet aggregation. Circulation. 1995;91(2):403-10. PMID: 7805243. View Source
